4-Cyano-4-(pyridin-4-yl)piperidinium chloride

Descripción general

Descripción

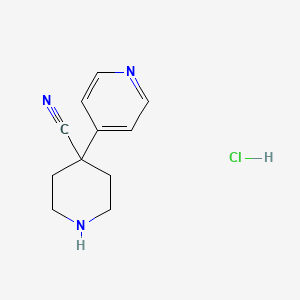

4-Cyano-4-(pyridin-4-yl)piperidinium chloride is a chemical compound that features a piperidinium core substituted with a cyano group and a pyridinyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the cyano and pyridinyl groups imparts unique chemical properties to the molecule, making it a valuable subject for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-4-(pyridin-4-yl)piperidinium chloride typically involves the reaction of 4-cyanopyridine with piperidine under specific conditions. One common method includes the use of a rhodium(I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . This method allows for the formation of various substituted piperidines, including the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyano-4-(pyridin-4-yl)piperidinium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidinium amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antitumor Activity

One of the prominent applications of 4-Cyano-4-(pyridin-4-yl)piperidinium chloride is in the development of antitumor agents. Research indicates that compounds with similar piperidine structures can inhibit key signaling pathways involved in cancer progression, particularly the PKB (Protein Kinase B) pathway. Inhibitors targeting this pathway have shown promise in reducing tumor growth in preclinical models, suggesting that derivatives of this compound could be explored for their anticancer properties .

2. Neuropharmacological Effects

The compound's piperidine structure is also relevant in neuropharmacology. Studies have investigated piperidine derivatives as potential treatments for neurological disorders, including depression and anxiety. The ability of these compounds to interact with neurotransmitter systems makes them suitable candidates for further exploration in drug development aimed at treating such conditions .

Agricultural Applications

1. Fungicidal Properties

Recent patents have described the use of piperidine derivatives, including this compound, as fungicides. These compounds exhibit antifungal activity against various phytopathogenic fungi, making them valuable in agricultural practices to protect crops from fungal diseases. The efficacy of these compounds at low application rates is particularly noteworthy, aligning with the increasing demand for eco-friendly agricultural solutions .

2. Pest Control

In addition to fungicidal applications, there is potential for using this compound in pest control formulations. Its structural characteristics may allow it to act as a pest repellent or attractant, contributing to integrated pest management strategies aimed at reducing chemical pesticide reliance .

Materials Science Applications

1. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel materials. Its reactivity can be harnessed to create functionalized polymers or nanomaterials with specific properties tailored for applications in electronics or sensors .

2. Ionic Liquids

Another area of interest is the use of this compound in the formulation of ionic liquids. Ionic liquids are gaining traction as solvents in various chemical processes due to their low volatility and tunable properties. The incorporation of piperidinium salts like this compound into ionic liquid systems can enhance solubility and reactivity for organic synthesis applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Cyano-4-(pyridin-4-yl)piperidinium chloride involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyridinyl and piperidinium moieties. This compound can form coordination complexes with metal ions, which can alter its chemical and biological properties . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

4-Cyanopyridine: A related compound that can act as a mono- or bidentate ligand in coordination chemistry.

Cyanoacetohydrazides: Used in the synthesis of various heterocyclic compounds and have similar reactivity due to the presence of the cyano group.

Uniqueness

4-Cyano-4-(pyridin-4-yl)piperidinium chloride is unique due to the combination of the piperidinium core with both cyano and pyridinyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

4-Cyano-4-(pyridin-4-yl)piperidinium chloride (CAS No. 167262-93-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano group and a pyridine moiety, contributing to its unique biological profile. Its structural formula can be represented as follows:

This structure is pivotal in determining the compound's interaction with biological targets.

This compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, disrupting essential cellular processes.

- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neuronal activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by these pathogens.

Antitumor Activity

The compound has been investigated for its antitumor properties. In vitro studies showed that it inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Study 2: Cancer Cell Line Inhibition

A recent study evaluated the antiproliferative effects of the compound on human cancer cell lines. The findings revealed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity. The study also noted changes in apoptosis markers, confirming the compound's role in triggering programmed cell death.

Data Tables

| Biological Activity | Tested Strains/Cell Lines | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 15 | Cell membrane disruption |

| Antitumor | MCF-7 (breast), HT-29 (colon) | 10 | Apoptosis induction |

Propiedades

IUPAC Name |

4-pyridin-4-ylpiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10;/h1-2,5-6,14H,3-4,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJAMQYOZNMMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.